3-Fluoro-2-(m-tolyl)isonicotinic acid
Description
3-Fluoro-2-(m-tolyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a fluorine atom at position 3 and an m-tolyl (3-methylphenyl) group at position 2 of the pyridine ring. This compound belongs to a class of substituted isonicotinic acids, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-fluoro-2-(3-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c1-8-3-2-4-9(7-8)12-11(14)10(13(16)17)5-6-15-12/h2-7H,1H3,(H,16,17) |
InChI Key |
GSULKNDNSMTUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(m-tolyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production of 3-Fluoro-2-(m-tolyl)isonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(m-tolyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-Fluoro-2-(m-tolyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(m-tolyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Electronic Effects
- Fluorine vs. Chlorine: The smaller size and higher electronegativity of fluorine (vs.
- Methoxy vs. Aryl Groups : The methoxy group in 3-Fluoro-2-methoxyisonicotinic acid acts as an electron-donating substituent, increasing solubility in polar solvents, whereas the m-tolyl group in the target compound introduces steric hindrance and aromatic interactions .
Steric and Functional Impact
- Trifluoromethyl (CF₃) vs. m-Tolyl : The CF₃ group in 3-Fluoro-2-(trifluoromethyl)isonicotinic acid provides strong electron-withdrawing effects and steric bulk, influencing reactivity in coupling reactions. In contrast, the m-tolyl group balances bulkiness with aromatic stacking capabilities .
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid facilitates coordination in metal-organic frameworks (MOFs), while the carboxylic acid moiety in the target compound enables salt formation and ligand-metal binding .
Research Findings and Implications
Metabolic Pathways
Microbial metabolism studies on isonicotinic acid derivatives reveal that hydroxylation at α-positions (e.g., 2,6-dihydroxyisonicotinic acid) is a common degradation step.
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